S-Adenosyl-L-methionine disulfate tosylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;4-methylbenzenesulfonic acid;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O5S.C7H8O3S.2H2O4S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10;2*1-5(2,3)4/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10);2*(H2,1,2,3,4)/t7-,8+,10+,11+,14+,27?;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCFCHNAIMYBAZ-XQVUROGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N6O16S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
766.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97540-22-2, 375798-65-5, 375798-66-6 | |
| Record name | Adenosine, 5′-[[(3S)-3-amino-3-carboxypropyl]methylsulfonio]-5′-deoxy-, sulfate, 4-methylbenzenesulfonate sulfate (1:1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97540-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Adenosylmethionine tosylate bis(sulfate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097540222 | |
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| Record name | S-Adenosyl-L-methionine disulfate tosylate, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0375798655 | |
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| Record name | S-Adenosyl-L-methionine disulfate tosylate, (R)- | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Adenosyl-L-Methionine Disulfate Tosylate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | S-ADENOSYL-L-METHIONINE DISULFATE TOSYLATE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R96GHU97Q3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | S-ADENOSYL-L-METHIONINE DISULFATE TOSYLATE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G5PYL0DR1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | S-ADENOSYL-L-METHIONINE DISULFATE TOSYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/564ROC9U09 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
S Adenosyl L Methionine Biosynthesis and Core Metabolic Pathways
Biosynthesis of S-Adenosyl-L-methionine from L-Methionine and Adenosine (B11128) Triphosphate
The synthesis of S-Adenosyl-L-methionine (SAMe) is a fundamental cellular process occurring in virtually all organisms. nih.govwikipedia.org It is formed from the essential amino acid L-methionine and the primary energy currency of the cell, adenosine triphosphate (ATP). nih.govnih.govtandfonline.com This reaction is the rate-limiting step of the methionine cycle. wikipedia.org The liver plays a central role in maintaining the body's balance of SAMe through its synthesis and degradation. nih.gov
This biosynthetic pathway underscores the direct link between nutrient availability, specifically the amino acid methionine, and the cell's capacity for essential metabolic processes.
Methionine Adenosyltransferase (MAT/SAMS) Enzyme Catalysis
The enzyme responsible for catalyzing the synthesis of SAMe is Methionine Adenosyltransferase (MAT), also known as S-adenosylmethionine synthetase (SAMS). wikipedia.orgnih.govproteopedia.org This ubiquitous enzyme facilitates the transfer of the adenosyl group from ATP to the sulfur atom of methionine. creative-proteomics.com The reaction proceeds via a nucleophilic attack by the sulfur atom of methionine on the C5' carbon of the adenosine moiety of ATP. proteopedia.orgpnas.org This is an SN2 reaction, which results in the formation of SAMe and the release of triphosphate (PPPi), which is subsequently hydrolyzed to pyrophosphate (PPi) and orthophosphate (Pi). pnas.orgnih.gov
Mammals express two genes that code for MAT. nih.gov One is expressed exclusively in the liver, while the other is found in all tissues. nih.gov Most MAT enzymes are homo-oligomers, typically existing as tetramers. wikipedia.org The monomers are organized into three domains, and the subunits interact through a large, flat hydrophobic surface to form dimers. wikipedia.org
The catalytic mechanism of MAT is well-established, with the rate-limiting step being the formation of SAMe. nih.gov The binding of ATP and methionine occurs in a random order, followed by the obligatory release of pyrophosphate and orthophosphate before the release of SAMe. nih.gov
Cofactor Requirements for S-Adenosyl-L-methionine Synthetase Activity (e.g., Divalent Metal Ions, Potassium)
The catalytic activity of Methionine Adenosyltransferase (MAT) is dependent on the presence of specific cofactors. These include divalent metal ions, such as magnesium (Mg²⁺) or cobalt (Co²⁺), and potassium (K⁺) ions. proteopedia.orgebi.ac.uk Magnesium ions are required to properly orient the triphosphate chain of ATP within the active site. nih.gov Potassium ions play a crucial role in organizing the catalytic site for the reaction to occur efficiently. nih.govnih.gov The presence of these ions is essential for the enzyme to catalyze the reaction between ATP and methionine to form S-Adenosyl-L-methionine. nih.gov
| Cofactor | Role in MAT Activity |
| Divalent Metal Ions (e.g., Mg²⁺, Co²⁺) | Orients the triphosphate chain of ATP within the active site. nih.gov |
| Potassium (K⁺) | Organizes the catalytic site to facilitate the reaction. nih.govnih.gov |
The S-Adenosyl-L-methionine/S-Adenosylhomocysteine Cycle and Regenerative Mechanisms
The S-Adenosyl-L-methionine (SAMe)/S-Adenosylhomocysteine (SAH) cycle, also known as the activated methyl cycle, is a series of interconnected biochemical reactions that are fundamental to cellular metabolism. yeastgenome.orgebi.ac.uk This cycle facilitates the transfer of methyl groups from SAMe to various acceptor molecules and subsequently regenerates the precursor molecule, L-methionine. yeastgenome.orgebi.ac.uk
The cycle begins with a SAMe-dependent methyltransferase enzyme catalyzing the transfer of a methyl group from SAMe to a substrate, producing S-adenosylhomocysteine (SAH). wikipedia.org SAH is a potent inhibitor of most SAMe-dependent methyltransferases. wikipedia.orgnih.gov Therefore, its efficient removal is crucial for maintaining cellular methylation capacity. creative-proteomics.com
SAH is then hydrolyzed to homocysteine and adenosine by the enzyme S-adenosylhomocysteine hydrolase (SAHH). wikipedia.orgcreative-proteomics.com This reaction is reversible, but typically proceeds in the direction of hydrolysis to prevent the accumulation of SAH. creative-proteomics.com
The regeneration of methionine from homocysteine can occur through two primary pathways:
Methionine Synthase (MS): This vitamin B12-dependent enzyme remethylates homocysteine using a methyl group from 5-methyltetrahydrofolate, a derivative of folate. creative-proteomics.com
Betaine-homocysteine methyltransferase (BHMT): Primarily in the liver and kidneys, this enzyme can also remethylate homocysteine using betaine (B1666868) as the methyl donor. creative-proteomics.commdpi.com
Once methionine is regenerated, it can be converted back into SAMe by methionine adenosyltransferase, completing the cycle. mdpi.com When cellular levels of SAMe are high, homocysteine can be directed into the transsulfuration pathway, leading to the synthesis of cysteine and glutathione (B108866), a key antioxidant. creative-proteomics.com
Transmethylation Pathways Dependent on S-Adenosyl-L-methionine
S-Adenosyl-L-methionine (SAMe) is the principal methyl donor in a vast number of biological transmethylation reactions. nih.govpnas.org These reactions are critical for the modification and function of a wide array of molecules, including nucleic acids and proteins. nih.gov Over 40 different metabolic reactions involve the transfer of a methyl group from SAMe to various substrates. wikipedia.org
Methylation of Nucleic Acids (DNA, RNA)
SAMe is the essential cofactor for the methylation of nucleic acids, a process that plays a pivotal role in the regulation of gene expression. wikipedia.orgnih.gov DNA methylation, catalyzed by DNA methyltransferases (DNMTs), involves the transfer of a methyl group from SAMe to a DNA base, most commonly cytosine, to form 5-methylcytosine (B146107). nih.gov This epigenetic modification can alter gene expression without changing the underlying DNA sequence. wikipedia.org
There are three main DNMTs in mammals:
DNMT1: A maintenance methyltransferase that preserves existing methylation patterns during DNA replication. nih.gov
DNMT3a and DNMT3b: De novo methyltransferases that establish new methylation patterns. nih.gov
The reaction is as follows: SAMe + DNA → SAH + DNA containing 5-methylcytosine nih.gov
Similarly, RNA molecules are also subject to methylation, with SAMe serving as the methyl donor. youtube.com This modification can influence RNA stability, processing, and translation.
Methylation of Proteins and Post-Translational Modifications (e.g., Histones)
Protein methylation is a widespread post-translational modification where methyl groups are added to proteins, primarily on the side chains of arginine and lysine (B10760008) residues. wikipedia.org This process is catalyzed by methyltransferases that utilize S-adenosyl-L-methionine (SAMe) as the methyl donor. wikipedia.org
Histone methylation is a well-studied example of protein methylation with profound effects on gene regulation. wikipedia.org Histone methyltransferases transfer methyl groups from SAMe to specific residues on histone proteins. wikipedia.org Depending on the specific residue methylated and the degree of methylation (mono-, di-, or tri-methylation), this can either activate or repress gene expression. wikipedia.orgnih.gov For instance, low levels of methionine, the precursor to SAMe, can lead to reduced levels of histone methylation marks like H3K4me3 and H3K9me3, affecting gene transcription. nih.govfrontiersin.org
Methylation of Lipids and Small Molecules
S-Adenosyl-L-methionine (SAMe) is the universal methyl donor in over 100 distinct methyltransferase reactions, which are fundamental to the regulation of essential metabolic pathways. nih.gov This process, known as methylation, involves the transfer of a methyl group (CH3) from SAMe to a variety of acceptor molecules, including lipids and other small molecules. nih.govresearchgate.netresearchgate.net The methylation of phospholipids, for instance, is a key process, although its precise regulatory roles are still under investigation. researchgate.netnih.gov
The catalytic efficiency of the numerous SAMe-dependent methyltransferases can be influenced by the intracellular ratio of SAMe to S-adenosylhomocysteine (SAH), the byproduct of the methylation reaction. researchgate.net SAH is a known inhibitor of most methyltransferase enzymes. researchgate.net Proper methylation is crucial for normal cellular function and development, and disruptions in these pathways have been linked to various diseases. amsbio.com
Table 1: Examples of Small Molecules Methylated by S-Adenosyl-L-methionine
| Acceptor Molecule | Methylated Product | Significance |
| Guanidinoacetate | Creatine | Energy metabolism in muscle |
| Norepinephrine (B1679862) | Epinephrine | Neurotransmitter and hormone |
| Acetylserotonin | Melatonin | Regulation of circadian rhythms |
| Phosphatidylethanolamine (B1630911) | Phosphatidylcholine | Membrane structure and signaling |
Involvement in Neurotransmitter Precursor Production
SAMe plays a significant role in the central nervous system by participating in the synthesis of various neurotransmitters. mentalhealth.com It functions as a methyl donor in the final steps of producing key monoamine neurotransmitters such as dopamine (B1211576), norepinephrine, and serotonin (B10506). mentalhealth.comresearchgate.net The synthesis of these neurotransmitters is dependent on the availability of their amino acid precursors, and SAMe facilitates these critical conversion steps. researchgate.net
Research has shown that SAMe can influence neurotransmitter levels in the brain. mentalhealth.com It has been observed to slow the breakdown of these neurochemicals, thereby extending their activity. mentalhealth.com Furthermore, some studies suggest that SAMe may enhance the production and responsiveness of neurotransmitter receptors. mentalhealth.com The synthesis of dopamine and norepinephrine from their precursor, tyrosine, and the synthesis of serotonin from tryptophan are both processes that can be influenced by SAMe-dependent methylation reactions. researchgate.net
Transsulfuration Pathway Interconnections with S-Adenosyl-L-methionine Metabolism
The transsulfuration pathway is intricately linked with SAMe metabolism, providing a route for the conversion of homocysteine, a product of SAMe-dependent methylation reactions, into other important molecules. researchgate.net After SAMe donates its methyl group, it is converted to S-adenosylhomocysteine (SAH). nih.gov SAH is then hydrolyzed to homocysteine. nih.gov
Homocysteine has two primary metabolic fates. It can be remethylated back to methionine, completing the methionine cycle, or it can enter the transsulfuration pathway. researchgate.net In the transsulfuration pathway, homocysteine is converted to cystathionine (B15957), which is then cleaved to form cysteine. researchgate.net Cysteine is a precursor for the synthesis of glutathione, a major intracellular antioxidant. researchgate.net Studies in rats have indicated that intravenously administered SAMe is an efficient precursor for the utilization of its sulfur atom in these transsulfuration reactions. nih.gov
Polyamine Biosynthesis and S-Adenosyl-L-methionine as an Aminopropyl Donor
Beyond its role as a methyl donor, S-Adenosyl-L-methionine is a crucial participant in the biosynthesis of polyamines, serving as the sole donor of the aminopropyl group. nih.govresearchgate.netnih.govresearchgate.net Polyamines, such as spermidine (B129725) and spermine, are essential for cell growth, differentiation, and the stability of DNA and RNA. amsbio.com
The process begins with the decarboxylation of SAMe by the enzyme S-adenosylmethionine decarboxylase (AdoMetDC), forming decarboxylated SAMe (dcSAM). researchgate.netnih.gov The aminopropyl group from dcSAM is then transferred to putrescine to synthesize spermidine, and subsequently to spermidine to form spermine. amsbio.comnih.govelsevierpure.com This pathway is highly regulated and is particularly active in rapidly proliferating cells. researchgate.net Research has explored various analogues of S-adenosyl-L-methionine as potential inhibitors of these aminopropyltransferase enzymes to modulate polyamine biosynthesis. nih.gov
Table 2: Key Molecules in the SAMe-Dependent Polyamine Biosynthesis Pathway
| Precursor/Intermediate | Enzyme | Product |
| S-Adenosyl-L-methionine | S-adenosylmethionine decarboxylase | Decarboxylated S-adenosylmethionine |
| Putrescine + Decarboxylated SAMe | Spermidine synthase | Spermidine |
| Spermidine + Decarboxylated SAMe | Spermine synthase | Spermine |
One-Carbon Metabolism and S-Adenosyl-L-methionine Homeostasis
S-Adenosyl-L-methionine is a central intermediate in one-carbon metabolism, a network of interconnected pathways that are vital for numerous cellular processes. nih.govmdpi.com This metabolic network facilitates the transfer of one-carbon units from various sources, such as serine, glycine, and methionine, to support the synthesis of nucleotides, amino acids, and other essential molecules. nih.govmdpi.comresearchwithrutgers.com
The homeostasis of SAMe is tightly regulated through a dynamic interplay between its synthesis from methionine and its consumption in various metabolic pathways. researchwithrutgers.com The methionine cycle, where SAMe is a key component, is directly linked to the folate cycle, which provides the necessary one-carbon units for the remethylation of homocysteine to methionine. biorxiv.org This intricate connection ensures a continuous supply of SAMe for essential cellular functions, including methylation reactions that play a role in epigenetic regulation. researchwithrutgers.comoup.com Alterations in one-carbon metabolism can significantly impact SAMe levels and, consequently, cellular processes that depend on this vital molecule. biorxiv.orgoup.com
Enzymatic Mechanisms and Structural Biology of S Adenosyl L Methionine Dependent Enzymes
S-Adenosyl-L-methionine-Dependent Methyltransferases
SAM-dependent methyltransferases are a vast and diverse group of enzymes that catalyze the transfer of a methyl group from SAM to a wide array of substrates, including proteins, nucleic acids, and small molecules. nih.gov This methylation is critical for many cellular processes.
The most common mechanism for methyl transfer by SAM-dependent methyltransferases is a direct SN2 nucleophilic substitution reaction. nih.govnih.govlibretexts.org In this process, a nucleophilic atom on the substrate, such as oxygen, nitrogen, or sulfur, directly attacks the electrophilic methyl group of SAM. nih.govyoutube.com The positive charge on the adjacent sulfur atom in SAM makes the methyl carbon an excellent electrophile. libretexts.orgyoutube.com As the nucleophile attacks, the bond between the methyl group and the sulfur atom of SAM is broken, resulting in the formation of a methylated substrate and S-adenosyl-L-homocysteine (SAH). nih.gov
The active sites of these methyltransferases are precisely structured to facilitate this reaction. Often, a basic amino acid residue is positioned to deprotonate the nucleophilic group on the substrate, thereby increasing its reactivity. libretexts.org For the methylation of less nucleophilic carbon atoms, such as the C5 of cytosine in DNA, the enzyme first employs a covalent catalysis strategy. A nucleophilic residue from the enzyme, typically a cysteine thiolate, attacks the C6 position of the cytosine, creating a more nucleophilic enamine-like intermediate that can then attack the methyl group of SAM. nih.gov
SAM-dependent methyltransferases generally exhibit high specificity for both their substrate and the SAM cofactor. nih.gov However, there is considerable interest in using engineered SAM analogues to expand the chemical repertoire of these enzymes beyond simple methylation. nih.govrsc.org These analogues can introduce other functional groups, such as longer alkyl chains or bioorthogonal handles, onto target molecules. nih.govresearchgate.net
Enzyme engineering efforts have focused on modifying the SAM-binding pocket to accommodate these larger analogues. nih.gov By mutating amino acid residues within the active site, researchers have been able to create methyltransferase variants with altered substrate specificity, enabling the transfer of moieties other than a methyl group. nih.govresearchgate.netnih.gov For example, rational design has led to the development of mutant enzymes that can efficiently utilize SAM analogues for the modification of proteins and peptides. nih.govnih.gov This approach, often guided by computational modeling, allows for the targeted alteration of enzyme function. nih.gov
| Enzyme Type | Natural Substrate | Engineered for SAM Analogue | Application of Analogue |
| Protein Arginine Methyltransferase 1 (PRMT1) | Arginine residues in proteins | Yes | Peptide modification nih.govnih.gov |
| Halide Methyltransferase (HMT) | Halides | Yes | Biocatalytic alkylation rsc.orgresearchgate.net |
| Methionine Adenosyltransferase (MAT) | Methionine, ATP | Yes | Generation of SAM analogues rsc.orgresearchgate.netmdpi.com |
| DNA Methyltransferase (M.HhaI) | Cytosine in DNA | Yes (for mechanistic studies) | Probing catalytic mechanism acs.orgncu.edu.tw |
| Catechol-O-methyltransferase (COMT) | Catecholamines (e.g., epinephrine) | Not explicitly for analogues, but studied for binding | Understanding cofactor binding plos.org |
Radical S-Adenosyl-L-methionine Enzymes
The Radical SAM (RS) superfamily represents another major class of enzymes that utilize SAM, but for a different purpose: to initiate radical-based catalysis. acs.orgpsu.edu These enzymes are involved in an astonishingly diverse range of biochemical transformations that are often chemically challenging. acs.orgnih.govacs.org
A hallmark of nearly all Radical SAM enzymes is the presence of a conserved cysteine motif, typically CxxxCxxC, which coordinates a [4Fe-4S] iron-sulfur cluster. nih.govwikipedia.orgnih.gov This cluster is essential for catalysis. The process begins with the one-electron reduction of the [4Fe-4S]2+ cluster to its catalytically active [4Fe-4S]+ state. acs.org SAM then binds to the unique iron atom of the cluster through its carboxylate and amino groups. nih.govacs.orgnih.gov
The reduced [4Fe-4S]+ cluster donates an electron to the sulfonium (B1226848) group of the bound SAM, triggering the reductive cleavage of the C5'-S bond. acs.orgnih.gov This homolytic cleavage generates methionine and a highly reactive 5'-deoxyadenosyl radical (5'-dA•). acs.orgnih.govosti.govnih.gov Recent studies have revealed the formation of a key organometallic intermediate, designated Ω, where the 5'-deoxyadenosyl group is transiently and covalently bonded to the unique iron of the [4Fe-4S] cluster. nih.govnih.govosti.govannualreviews.org The subsequent homolysis of this Fe-C5' bond releases the 5'-dA• radical, which is then poised to initiate the specific enzymatic reaction, typically by abstracting a hydrogen atom from the substrate. nih.govosti.govnih.govannualreviews.org
The 5'-deoxyadenosyl radical generated by RS enzymes is a powerful oxidant capable of abstracting hydrogen atoms from unactivated C-H bonds, initiating a vast array of subsequent chemical transformations. acs.orgwikipedia.orgacs.org This catalytic strategy enables enzymes to perform reactions that would be difficult to achieve through other biochemical mechanisms. acs.org
The diversity of reactions catalyzed by Radical SAM enzymes is extensive and includes:
Unusual Methylations: Methylation of non-nucleophilic carbon centers. nih.govacs.orgnih.gov
Sulfur Insertion: Introduction of sulfur atoms to form cofactors like lipoic acid and biotin (B1667282). wikipedia.orgnih.govmit.edu
Complex Rearrangements: Isomerizations and complex carbon skeleton rearrangements. acs.orgnih.govacs.orgillinois.edu
Cofactor Biosynthesis: Formation of complex metallocofactors for enzymes like nitrogenase and [FeFe]-hydrogenase. wikipedia.orgnih.govbohrium.comnasa.govacs.org
Enzyme Activation: Generation of stable protein radicals on other enzymes. wikipedia.orgacs.org
Peptide and Nucleic Acid Modification: Post-translational and post-transcriptional modifications, including epimerization and bond formation. nih.govwikipedia.orgnih.gov
Other Reactions: Including anaerobic oxidation, ring formation, and carbon insertion. acs.orgacs.orgwikipedia.org
| Reaction Type | Example Enzyme | Function |
| Sulfur Insertion | Biotin Synthase (BioB), Lipoyl Synthase (LipA) | Biosynthesis of biotin and lipoic acid wikipedia.orgnih.govwikipedia.org |
| Cofactor Biosynthesis | NifB, HydG | Assembly of nitrogenase and [FeFe]-hydrogenase active sites wikipedia.orgnih.govbohrium.comacs.org |
| Peptide Modification | PoyD, TbtI | Introduction of D-amino acids, methylation wikipedia.orgacs.org |
| Enzyme Activation | Pyruvate Formate-Lyase Activating Enzyme (PFL-AE) | Generates a stable glycyl radical acs.org |
| Carbon Methylation | Cfr, RlmN | Methylation of RNA nih.govnih.gov |
While the core catalytic machinery of Radical SAM enzymes consists of the [4Fe-4S] cluster and SAM, many members of this superfamily require additional cofactors to carry out their specific reactions. nih.govnih.gov These auxiliary cofactors can include additional iron-sulfur clusters, individual metal ions, or complex molecules like cobalamin (vitamin B12). wikipedia.orgnih.gov
Structural studies have revealed that these auxiliary cofactors are often housed in dedicated domains that are appended to the core Radical SAM fold. nih.gov For instance, enzymes like Lipoyl Synthase and MiaB, which are involved in sulfur insertion reactions, contain an additional [4Fe-4S] cluster that serves as the sulfur source. nih.govnih.govwikipedia.org In the case of certain methyltransferases like TsrM, a cobalamin cofactor acts as an intermediate methyl carrier. nih.govwikipedia.org
The nitrogenase cofactor biosynthesis enzyme, NifB, represents a particularly complex example. It utilizes two additional [4Fe-4S] clusters as substrates, fusing them and inserting a carbide ion to form a complex precursor to the final FeMo-cofactor. wikipedia.orgnih.govacs.org Despite significant variations in the size and architecture of the domains that bind these auxiliary units, there appears to be a common docking surface on the core Radical SAM domain where these additional components interact to facilitate catalysis. nih.gov
Structural Insights into Active Sites and Catalysis
The catalytic activity of S-Adenosyl-L-methionine (SAM)-dependent enzymes is intrinsically linked to the specific architecture of their active sites. These sites are meticulously crafted to bind both SAM and the respective substrate, facilitating a diverse array of chemical reactions.
A significant family within the SAM-dependent enzyme superfamily is the radical SAM enzymes. These enzymes are characterized by a common catalytic core that utilizes a [4Fe-4S] cluster. nih.gov This iron-sulfur cluster is coordinated by a distinctive three-cysteine motif (CX3CX2C) present in most members of this superfamily. acs.org In the active site, the fourth iron atom of the cluster, which is not coordinated by a cysteine residue, plays a pivotal role by binding to the amino and carboxylate groups of SAM. acs.org This interaction is crucial for the reductive cleavage of SAM, which generates a highly reactive 5'-deoxyadenosyl radical (5'-dA•). acs.orgnih.gov This radical is the key intermediate that initiates a wide range of challenging chemical transformations by abstracting a hydrogen atom from the substrate. nih.gov
Structural studies of various radical SAM enzymes have provided profound insights into their catalytic mechanisms. For instance, the crystal structure of a B12-dependent radical SAM enzyme involved in carbapenem (B1253116) biosynthesis revealed how the active site positions coenzyme B12, the substrate, and SAM to orchestrate the radical-mediated methylation. nih.gov In other radical SAM enzymes, such as MiaB, which is involved in tRNA modification, the active site is located near two [4Fe-4S] clusters. One cluster is responsible for the reductive cleavage of SAM, while the auxiliary cluster is directly involved in the methylthiolation reaction. nih.gov
In contrast to radical SAM enzymes, conventional SAM-dependent methyltransferases catalyze methylation via an SN2 nucleophilic substitution mechanism. nih.gov The active sites of these enzymes are designed to bring the methyl group of SAM into close proximity with a nucleophilic center on the substrate, such as a carbon, nitrogen, oxygen, or sulfur atom. nih.govnih.gov The electrophilic nature of the sulfonium group in SAM makes its methyl group susceptible to nucleophilic attack. nih.gov
The structural basis for substrate recognition and catalysis in methyltransferases is highly specific. The active site provides a binding pocket that precisely accommodates the substrate, ensuring that the methylation occurs at the correct position. The binding of SAM often induces conformational changes in the enzyme, which can order the active site and facilitate catalysis. For example, in human methionine adenosyltransferases (MATs), the enzymes responsible for synthesizing SAM, a "gating loop" near the active site plays a role in sensing the presence and proper orientation of the methionine substrate or the SAM product. nih.gov
| Enzyme Class | Key Active Site Feature | Catalytic Mechanism |
| Radical SAM Enzymes | [4Fe-4S] cluster coordinated by a CX3CX2C motif | Reductive cleavage of SAM to generate a 5'-deoxyadenosyl radical, which initiates catalysis. acs.orgnih.gov |
| Conventional Methyltransferases | Substrate-specific binding pocket | SN2 nucleophilic attack on the methyl group of SAM. nih.gov |
| Human Methionine Adenosyltransferases (MATs) | "Gating loop" | Senses substrate/product and ensures correct configuration for catalysis. nih.gov |
S-Adenosylhomocysteine Hydrolase Activity and Its Role in Maintaining Methyltransferase Activity
S-Adenosyl-L-methionine (SAM)-dependent methylation reactions produce S-adenosyl-L-homocysteine (AdoHcy) as a byproduct. nih.gov AdoHcy is a potent product inhibitor of most SAM-dependent methyltransferases, with inhibition constants (Ki) often in the submicromolar to low micromolar range. nih.gov The accumulation of AdoHcy within the cell can, therefore, lead to a significant suppression of essential methylation processes. mdpi.com
To counteract this, cells rely on the enzyme S-adenosylhomocysteine hydrolase (SAHH), also known as adenosylhomocysteinase (AdoHcyase). nih.govwikipedia.org In eukaryotes, SAHH is the sole enzyme responsible for the catabolism of AdoHcy. nih.gov It catalyzes the reversible hydrolysis of AdoHcy into adenosine (B11128) (Ado) and L-homocysteine (Hcy). nih.govwikipedia.org By removing AdoHcy, SAHH plays a critical role in maintaining the activity of methyltransferases. nih.gov The ratio of SAM to AdoHcy is often considered an indicator of the cell's methylation capacity. mdpi.com
The catalytic mechanism of SAHH is dependent on a tightly bound nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) cofactor. wikipedia.org The reaction proceeds through a series of steps involving the oxidation of the 3'-hydroxyl group of the ribose moiety of AdoHcy by NAD+, followed by the elimination of homocysteine. wikipedia.org Subsequent hydration and reduction by the newly formed NADH regenerates the adenosine product. wikipedia.org
Structurally, SAHH is a highly conserved protein, with the human and bacterial enzymes sharing a remarkable 64% sequence identity. Each monomer of the enzyme is composed of a substrate-binding domain and a cofactor-binding domain, both of which contain a Rossmann fold. mdpi.comresearchgate.net The active site is located in a cleft between these two domains, and substrate binding induces a conformational change that closes this cleft. researchgate.net
The regulation of SAHH activity is crucial for cellular function. For instance, post-translational modifications, such as acetylation of specific lysine (B10760008) residues (Lys401 and Lys408 in human SAHH), have been shown to negatively impact the enzyme's catalytic activity. nih.govnih.gov X-ray crystal structures have revealed that this acetylation perturbs the hydrogen bonding patterns in the C-terminal region of the protein, which is important for NAD+ binding. nih.govnih.gov
Deficiencies in SAHH activity, due to genetic mutations in the AHCY gene, lead to a rare and severe multisystemic metabolic disorder. orpha.net This condition is characterized by a massive accumulation of AdoHcy, resulting in a broad spectrum of clinical manifestations, including developmental delay, myopathy, and liver dysfunction. orpha.net
| Feature | Description |
| Function | Catalyzes the reversible hydrolysis of S-adenosyl-L-homocysteine (AdoHcy) to adenosine and L-homocysteine. nih.govwikipedia.org |
| Cofactor | Nicotinamide adenine dinucleotide (NAD+). wikipedia.org |
| Importance | Prevents the accumulation of AdoHcy, a potent inhibitor of SAM-dependent methyltransferases, thereby maintaining cellular methylation capacity. nih.gov |
| Regulation | Activity can be modulated by post-translational modifications, such as acetylation. nih.govnih.gov |
| Clinical Relevance | Deficiency leads to a severe inherited metabolic disease. orpha.net |
Allosteric Regulation of Enzymes by S-Adenosyl-L-methionine (e.g., Human Cystathionine (B15957) β-Synthase)
In addition to its role as a substrate, S-Adenosyl-L-methionine (SAM) can also function as an allosteric regulator of enzyme activity. A prime example of this is the regulation of human cystathionine β-synthase (CBS).
Human CBS is a key enzyme in the transsulfuration pathway, which channels homocysteine towards the synthesis of cysteine. pnas.orgpnas.org This pathway is crucial for the production of important molecules like glutathione (B108866), taurine, and hydrogen sulfide (B99878) (H2S), which are involved in cellular redox control and signaling. pnas.org Unlike its counterparts in lower organisms, human CBS is allosterically activated by SAM. pnas.org This activation can increase the enzyme's activity by 2.5 to 5-fold. acs.org
The human CBS monomer has a modular structure, consisting of an N-terminal heme-binding domain, a central catalytic domain that binds pyridoxal-5'-phosphate (PLP), and a C-terminal regulatory domain. researchgate.netproteopedia.org The regulatory domain contains two tandem "CBS domains" (also known as Bateman modules), which are motifs that can bind adenine-containing molecules like SAM. pnas.orgpnas.org
Structural and biochemical studies have revealed the molecular mechanism of SAM-mediated activation of human CBS. pnas.orgnih.gov In the basal, less active state, the C-terminal regulatory domain exerts an autoinhibitory effect on the catalytic domain. acs.orgacs.org The binding of SAM to the regulatory domain induces a significant conformational change. pnas.orgacs.org This change involves a reorientation of the two CBS modules within the regulatory domain, leading to the formation of an antiparallel dimer of these modules with a complementary subunit. pnas.orgnih.gov This conformational shift eliminates the autoinhibition, allowing for improved access of the substrates, serine and homocysteine, to the active site. pnas.orgnih.gov
Mutagenesis studies have identified key amino acid residues in the regulatory domain that are critical for SAM binding and the subsequent allosteric activation. nih.gov For example, mutations in residues such as I435 and S466 can impair the enzyme's response to SAM. acs.orgacs.org The I435T mutant shows a reduced responsiveness to SAM, while the S466L mutant is constitutively active and does not respond to SAM, despite still being able to bind it. acs.orgacs.org These findings indicate that the ability to undergo the correct conformational change upon SAM binding is essential for activation.
The allosteric regulation of CBS by SAM provides a sophisticated mechanism for controlling the flux of sulfur metabolism in response to the cell's methylation status. When SAM levels are high, indicating a sufficient supply of methionine, CBS is activated to direct homocysteine towards cysteine synthesis. Conversely, when SAM levels are low, CBS activity is reduced, conserving methionine. pnas.org
| Regulatory Aspect | Description |
| Regulator | S-Adenosyl-L-methionine (SAM). pnas.org |
| Enzyme | Human Cystathionine β-Synthase (CBS). pnas.org |
| Effect | Allosteric activation, increasing enzyme activity by 2.5 to 5-fold. acs.org |
| Mechanism | SAM binds to the C-terminal regulatory domain, inducing a conformational change that relieves autoinhibition of the catalytic domain. pnas.orgnih.gov |
| Physiological Significance | Links the transsulfuration pathway to the cellular methylation status, allowing for metabolic regulation. pnas.org |
Roles of S Adenosyl L Methionine Disulfate Tosylate in Cellular and Organismal Processes Academic Research Focus
Research into S-Adenosyl-L-methionine Metabolism in Hepatic Systems
The liver is the primary organ for SAMe synthesis and metabolism, processing approximately 50% of all dietary methionine and accounting for up to 85% of the body's transmethylation reactions. elsevier.esnih.govresearchgate.net This central role highlights the liver's importance in maintaining SAMe homeostasis, a process that is tightly regulated. elsevier.es Dysregulation of hepatic SAMe levels, either through deficiency or excess, is associated with liver injury. nih.gov
Hepatic SAMe homeostasis is maintained through a delicate balance of its synthesis and catabolism. The synthesis of SAMe from the essential amino acid L-methionine and adenosine (B11128) triphosphate (ATP) is catalyzed by the enzyme methionine adenosyltransferase (MAT). elsevier.esnih.gov
The metabolism of SAMe proceeds through three principal pathways:
Transmethylation : SAMe donates its methyl group to a wide array of substrates in reactions catalyzed by methyltransferases. This process yields S-adenosylhomocysteine (SAH), a potent inhibitor of most methyltransferases. elsevier.esnih.gov The cellular ratio of SAMe to SAH is a critical indicator of methylation capacity. SAH is subsequently hydrolyzed to homocysteine and adenosine by SAH hydrolase (AHCY). elsevier.esnih.gov
Transsulfuration : In the liver, homocysteine can be irreversibly converted to cysteine via the transsulfuration pathway. nih.gov Cysteine is a rate-limiting precursor for the synthesis of glutathione (B108866) (GSH), a major cellular antioxidant. nih.gov This links methionine metabolism directly to the liver's antioxidant defense system.
Aminopropylation : SAMe is a precursor for the synthesis of polyamines, such as spermidine (B129725) and spermine, which are essential for cell growth and proliferation. This pathway generates methylthioadenosine (MTA) as a byproduct. nih.govnih.gov
Chronic liver diseases are often characterized by reduced hepatic SAMe levels, which can predispose the liver to injury, steatohepatitis, and even hepatocellular carcinoma, as observed in animal models. nih.govnih.gov The maintenance of SAMe levels within a specific physiological range is therefore critical for normal liver function. nih.govelsevier.es
In mammals, the synthesis of SAMe is governed by two distinct genes that encode the catalytic subunits of MAT: MAT1A and MAT2A. nih.govnih.gov A third gene, MAT2B, encodes a regulatory subunit (MATβ) that modulates the activity of the MAT2A-encoded enzyme. nih.govnih.gov
MAT1A is expressed almost exclusively in differentiated, quiescent adult hepatocytes. nih.govescholarship.org It encodes the α1 catalytic subunit, which assembles into two isoenzymes, MATI (a tetramer) and MATIII (a dimer). researchgate.netnih.gov These isoenzymes are crucial for maintaining the high levels of SAMe required for the liver's extensive metabolic functions. nih.gov The expression of MAT1A is considered a marker of a differentiated hepatic state. nih.gov
Table 1: Characteristics of Methionine Adenosyltransferase (MAT) Isoforms in the Liver
| Feature | MAT1A | MAT2A |
|---|---|---|
| Gene Product | α1 catalytic subunit (forms MATI and MATIII) researchgate.netnih.gov | α2 catalytic subunit (forms MATII) nih.gov |
| Primary Expression | Differentiated adult hepatocytes nih.govescholarship.org | Extrahepatic tissues, non-parenchymal liver cells, fetal liver nih.govphysiology.org |
| Cellular State | Differentiated, quiescent state nih.govnih.gov | Proliferating, de-differentiated state nih.govphysiology.org |
| Regulation in Liver Disease | Expression is decreased in chronic liver disease and HCC nih.govnih.gov | Expression is increased during liver injury, regeneration, and in HCC nih.govphysiology.org |
| Effect on SAMe Levels | Maintains high, stable hepatic SAMe levels nih.gov | Associated with lower intracellular SAMe levels despite increased expression nih.gov |
S-Adenosyl-L-methionine in Neurological and Neurodegenerative Research Models
SAMe is the most important methyl donor in the central nervous system (CNS), where transmethylation reactions are vital for normal neurological function. nih.govnih.gov Its involvement in the methylation of phospholipids, proteins, nucleic acids, and neurotransmitters underscores its significance in brain health and disease. nih.govnih.gov
The influence of SAMe on CNS function is exerted through several key transmethylation pathways:
Neurotransmitter Metabolism : SAMe is involved in the synthesis and metabolism of several key neurotransmitters, including catecholamines (dopamine, norepinephrine) and serotonin (B10506). nih.govnih.gov
Phospholipid Methylation : SAMe is required for the methylation of phosphatidylethanolamine (B1630911) to form phosphatidylcholine, a critical component of neuronal membranes. nih.gov This process influences membrane fluidity and the function of embedded receptors and ion channels. nih.govcapes.gov.br Research in Npc1 knockout mice, a model for Niemann-Pick type C disease, showed that SAMe treatment restored the phosphatidylcholine/phosphatidylethanolamine ratio in brain mitochondria, improving membrane fluidity. nih.gov
Myelin Maintenance : The methylation of myelin basic protein is essential for the stability and integrity of the myelin sheath that insulates nerve fibers. This process is dependent on SAMe.
Gene Expression : Through DNA and histone methylation, SAMe plays a role in the epigenetic regulation of gene expression within the brain, influencing neuronal function and plasticity. nih.gov
Studies in animal models have shown that oral administration of methionine can increase SAMe levels in the brain and spinal cord, suggesting a potential pathway to modulate CNS function. nih.gov
Transmethylation reactions are fundamental to the processes of brain development, including neurogenesis, cell migration, and synaptogenesis. SAMe-dependent methylation is critical for the epigenetic programming that directs these developmental events. nih.gov Research using animal models has explored the consequences of disrupting these pathways. For instance, studies on vitamin B12 or folate deficiency, which impair the regeneration of methionine from homocysteine and thus limit SAMe synthesis, demonstrate severe neurological consequences. nih.gov These deficiency states can lead to an accumulation of SAH, which inhibits crucial methylation reactions necessary for proper CNS development and function. nih.gov
Table 2: Observed Effects of S-Adenosyl-L-methionine in Neurological Research Models
| Research Model | Key Findings | Reference(s) |
|---|---|---|
| Niemann-Pick Type C (Npc1-/- mice) | Restored mitochondrial membrane fluidity and GSH content; improved locomotor activity and Purkinje cell survival. | nih.gov |
| Rat Model (Oral Administration) | Modest doses of methionine (a SAMe precursor) increased brain SAMe levels and altered CNS function (tail-flick latency). | nih.gov |
| Alzheimer's Disease (AD) Mouse Models | Reports of improved cognitive ability (Y-maze, Morris water maze performance). | plos.org |
| Vitamin Deficiency Models (Pigs) | Inhibition of methionine synthase (via nitrous oxide) led to a dramatic fall in methionine but relatively normal SAMe levels in the brain, highlighting the brain's homeostatic preservation mechanisms. | nih.gov |
S-Adenosyl-L-methionine in Cancer Biology Research
The role of SAMe in cancer biology is complex and multifaceted. mdpi.com Dysregulation of methionine metabolism and SAMe levels is a common feature in many cancers. mdpi.com While SAMe deficiency is linked to the development of hepatocellular carcinoma, research also indicates that SAMe possesses anti-proliferative, pro-apoptotic, and anti-metastatic properties in various cancer cell lines. nih.govnih.govmedchemexpress.com
SAMe's involvement in cancer is primarily linked to its role in:
Epigenetic Regulation : As the universal methyl donor, SAMe is essential for DNA methylation. mdpi.com Aberrant DNA methylation patterns (both hyper- and hypomethylation) are a hallmark of cancer, leading to the silencing of tumor suppressor genes or the activation of oncogenes.
Polyamine Synthesis : The polyamine pathway, which requires SAMe, is often upregulated in cancer cells to support rapid proliferation. mdpi.com
Antioxidant Defense : SAMe is a precursor to glutathione, and its availability can influence the cellular response to oxidative stress, which is often elevated in cancer cells. mdpi.com
Research has demonstrated that SAMe treatment can inhibit the growth of various cancer cells. For example, in head and neck squamous cell carcinoma (HNSCC) cell lines (Cal-33 and JHU-SCC-011), SAMe induced cell cycle arrest and apoptosis. mdpi.comnih.gov It also decreased the migration and invasion of these cells by downregulating the expression of genes like urokinase-type plasminogen activator (uPA) and matrix metalloproteinases (MMPs). nih.gov In breast cancer cells, SAMe has been shown to potentiate the antitumor effect of doxorubicin. jscimedcentral.com Similarly, in lung cancer cells, SAMe was found to protect the anticancer effect of 5-fluorouracil (B62378) (5-FU) by influencing the expression of DNA methyltransferases (DNMTs). nih.gov
Table 3: Research Findings on S-Adenosyl-L-methionine's Effects in Cancer Cell Lines
| Cancer Type | Cell Lines | Observed Effects of SAMe Treatment | Reference(s) |
|---|---|---|---|
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Cal-33, JHU-SCC-011 | Induced apoptosis and cell cycle arrest; decreased cell migration and invasion; downregulated uPA, MMP2, and MMP9. | mdpi.comnih.govmedchemexpress.com |
| Breast Cancer | Hormone-dependent and -independent lines | Exerted antiproliferative effects; synergistically potentiated the apoptotic effect of doxorubicin. | jscimedcentral.com |
| Gastric Carcinoma | SGC 7901, MKN-45 | Inhibited cell growth in a dose- and time-dependent manner; reduced expression of uPA and c-myc. | jscimedcentral.com |
| Lung Cancer | A549 | Protected the anticancer effect of 5-FU via regulation of DNMT expression. | nih.gov |
| Prostate Cancer | PC-3 | Suppressed expression of genes involved in invasion and metastasis (uPA, MMP-2) by increasing their methylation. | jscimedcentral.com |
Modulation of Genomic Stability and Gene Expression in Cancer Models
S-Adenosyl-L-methionine (SAMe) is a primary methyl group donor, essential for the methylation of DNA, RNA, and proteins. These methylation processes are fundamental for maintaining genomic stability and regulating gene expression. nih.gov Dysregulation of SAMe metabolism, often observed in various cancers, can lead to genomic instability and aberrant gene expression, contributing to tumor development. nih.gov Research indicates that SAMe can influence tumor initiation and progression through its role in these critical cellular functions. nih.govnih.gov
In cancer models, altered SAMe levels have been linked to changes in DNA methylation patterns. For instance, a decrease in SAMe can lead to global DNA hypomethylation, which can activate oncogenes and promote genomic instability. Conversely, regional hypermethylation, also influenced by SAMe availability, can silence tumor suppressor genes. The administration of S-Adenosyl-L-methionine Disulfate Tosylate in experimental settings aims to restore normal methylation patterns, thereby potentially preventing or reversing these cancer-associated epigenetic changes. nih.gov
| Research Area | Key Findings | Implication in Cancer |
| DNA Methylation | SAMe is the universal methyl donor for DNA methyltransferases (DNMTs). | Altered SAMe levels can lead to aberrant DNA methylation, causing changes in gene expression that promote cancer. |
| Genomic Stability | Proper methylation is crucial for maintaining chromosome structure and stability. | Depletion of SAMe is linked to genomic instability, a hallmark of cancer. nih.gov |
| Gene Expression | SAMe-dependent methylation regulates the expression of oncogenes and tumor suppressor genes. | Dysregulation of SAMe can lead to the inappropriate activation of oncogenes and silencing of tumor suppressor genes. nih.gov |
Influence on Cell Proliferation, Differentiation, and Apoptosis Pathways in Experimental Systems
S-Adenosyl-L-methionine has demonstrated significant effects on key cellular processes such as proliferation, differentiation, and apoptosis in various cancer cell lines. nih.govnih.gov It has been shown to inhibit the growth of both normal and cancerous hepatocytes, although the underlying mechanisms appear to differ. nih.gov Notably, SAMe exhibits a dual role in apoptosis, being anti-apoptotic in normal hepatocytes while promoting apoptosis in liver cancer cells. nih.gov
In head and neck squamous cell carcinoma (HNSCC) cells, SAMe has been investigated for its anti-proliferative, pro-apoptotic, and anti-metastatic properties. nih.gov Studies have shown that SAMe can halt the progression of several human tumors by influencing these cellular pathways. nih.gov For example, in some cancer cell lines, SAMe treatment leads to a dose-dependent decrease in cell proliferation and the induction of apoptosis. nih.gov It can also reduce the release of mitochondrial cytochrome C, the activation of caspase 3, and the cleavage of poly(ADP-ribose) polymerase, all of which are key events in the apoptotic cascade. cancer.gov
| Cellular Process | Effect of SAMe in Cancer Cells | Example Cancer Models |
| Proliferation | Inhibition of cell growth. nih.govnih.gov | Hepatocytes nih.gov, Head and Neck Squamous Cell Carcinoma nih.gov, Osteosarcoma nih.gov |
| Differentiation | Influences cell differentiation pathways. nih.govnih.gov | Hepatocytes nih.gov |
| Apoptosis | Pro-apoptotic in cancer cells. nih.govnih.gov | Liver cancer cells nih.gov, Breast cancer cells nih.gov, Colon cancer cells mdpi.com |
Research into S-Adenosyl-L-methionine in Methionine-Dependent Cancers
Certain types of cancer exhibit "methionine dependence," meaning they are unable to grow and proliferate when the amino acid methionine is replaced by its immediate precursor, homocysteine, in the growth medium. This phenomenon highlights a metabolic defect in these cancer cells, making them particularly reliant on an external supply of methionine. Research into this area has underscored the potential of targeting the methionine cycle as a therapeutic strategy.
Methionine-dependent cancers often show altered expression of methionine adenosyltransferase (MAT), the enzyme responsible for synthesizing SAMe from methionine. nih.gov Specifically, a switch from the MAT1A isoform (predominant in normal liver) to MAT2A (expressed in fetal liver and cancer cells) is a common feature. nih.gov This switch leads to lower basal levels of SAMe, which can paradoxically favor tumor growth. In non-small cell lung cancer, for instance, inhibiting MAT2A has been shown to sensitize chemotherapy-resistant cells, reduce cell migration and proliferation, and increase apoptosis. nih.gov
Exploration of Epitranscriptomic Regulations and Non-Coding RNAs in Tumor Progression Research
Epitranscriptomics, the study of modifications to RNA molecules, has emerged as a critical area in cancer research. S-Adenosyl-L-methionine is the methyl donor for the most abundant mRNA modification, N6-methyladenosine (m6A). nih.gov This modification is installed by "writer" enzymes, recognized by "reader" proteins, and can be removed by "eraser" enzymes. The m6A modification plays a crucial role in regulating mRNA splicing, stability, translation, and localization, thereby influencing gene expression. nih.gov
Dysregulation of m6A methylation has been implicated in various cancers. For example, the overexpression of the m6A writer METTL3 in colorectal cancer promotes the methylation of the JAK1 transcript, leading to the activation of the STAT3 signaling pathway and increased cell proliferation and metastasis. mdpi.com
Furthermore, SAMe has been found to modulate the expression of non-coding RNAs (ncRNAs), such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), which are key regulators of gene expression in cancer. nih.gov In breast cancer, SAMe can induce apoptosis and inhibit cell migration by modulating the expression of specific miRNAs. nih.gov In hepatocellular carcinoma, SAMe can hamper tumor progression by downregulating certain lncRNAs. nih.gov This highlights the intricate interplay between SAMe metabolism and the ncRNA landscape in cancer.
S-Adenosyl-L-methionine in Plant Metabolism and Development Research
S-Adenosyl-L-methionine is a cornerstone of plant metabolism, serving as a precursor for the biosynthesis of essential molecules like the plant hormone ethylene (B1197577) and polyamines. nih.govnih.gov It is synthesized from methionine and ATP by the enzyme S-adenosylmethionine synthetase. nih.govnih.gov
Biosynthesis of Plant Hormones (e.g., Ethylene)
Ethylene is a gaseous plant hormone that regulates a wide array of developmental processes and responses to environmental stress. nih.gov The biosynthesis of ethylene begins with the conversion of methionine to SAMe. biologydiscussion.com SAMe is then converted to 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor of ethylene, by the enzyme ACC synthase. nih.govbiologydiscussion.com This step is often the rate-limiting step in ethylene production. nih.govfrontiersin.org The final step involves the oxidation of ACC to ethylene, catalyzed by ACC oxidase. biologydiscussion.com
The production of ethylene is tightly regulated, and the availability of SAMe is a key factor. nih.gov The synthesis of SAMe itself is catalyzed by SAM synthetase, and nearly 80% of cellular methionine is channeled into this pathway. nih.gov The by-product of the ACC synthase reaction, 5'-methylthioadenosine (MTA), is efficiently recycled back to methionine via the Yang Cycle, ensuring a continuous supply of methionine for ethylene synthesis without depleting the cellular pool. nih.govresearchgate.net
Role in Polyamine Synthesis in Plants
Polyamines are small, nitrogenous compounds that are essential for cell viability and play a crucial role in various aspects of plant growth, development, and stress responses. frontiersin.org S-Adenosyl-L-methionine is a key player in the biosynthesis of higher polyamines like spermidine and spermine. researchgate.net
The pathway to polyamine synthesis diverges from the ethylene biosynthesis pathway at the level of SAMe. SAMe is first decarboxylated by the enzyme S-adenosyl-L-methionine decarboxylase (SAMDC) to form decarboxylated SAM (dcSAM). frontiersin.org This molecule then serves as the donor of the aminopropyl group, which is added to the diamine putrescine to form spermidine, and subsequently to spermidine to form spermine. nih.govfrontiersin.org
The balance between the allocation of SAMe to ethylene versus polyamine biosynthesis is a critical regulatory point in plant metabolism, often influenced by developmental cues and environmental stresses. researchgate.net For example, a metabolic shift towards polyamine biosynthesis can enhance tolerance to certain stresses, while a shift towards ethylene production might be associated with senescence or stress-induced damage. researchgate.net
S-Adenosyl-L-methionine in Plant Stress Responses (e.g., Salt Tolerance)
S-Adenosyl-L-methionine is a key player in how plants respond to environmental challenges, particularly salt stress. nih.gov It serves as a precursor for the biosynthesis of ethylene and polyamines, two critical compounds that accumulate in plants to combat stress. nih.govnih.gov The synthesis of SAM itself is catalyzed by S-adenosyl-L-methionine synthetase (SAMS), an enzyme that becomes more active under saline conditions. researchgate.net
Research has demonstrated that increasing the levels of SAM in plants can enhance their tolerance to salt. For instance, overexpressing the gene for SAMS in Arabidopsis plants led to higher salt tolerance. nih.govresearchgate.net This enhanced tolerance is linked to the role of SAM in several protective mechanisms.
One primary mechanism involves the production of ethylene. Ethylene is a plant hormone synthesized from SAM via a pathway involving the enzymes ACC synthase (ACS) and ACC oxidase (ACO). nih.govfrontiersin.org Under salt stress, the production of ethylene is stimulated, which in turn activates signaling pathways that help the plant adapt to the saline environment. nih.gov
Another vital role of SAM is in the synthesis of polyamines. nih.gov These compounds are known to be involved in plant development and stress responses. Increased polyamine content, facilitated by SAM, can improve a plant's resistance to salt stress by boosting the activities of antioxidant enzymes. nih.gov
Furthermore, SAM is involved in the process of lignification, the formation of lignin (B12514952), a complex polymer that strengthens plant cell walls. researchgate.net Studies in tomato plants have shown that salt stress leads to increased xylem development and a greater abundance of SAM in lignifying tissues. researchgate.net This suggests that enhanced lignin deposition in the vascular tissues, supported by SAM, may help plants manage water transport and reduce ion uptake in saline conditions. researchgate.net
The interplay between ethylene and polyamine biosynthesis, both originating from SAM, is crucial. nih.gov Under salt stress, the cellular pool of SAM is often sufficient to support the production of both, indicating a coordinated response to the environmental challenge. nih.gov
Table 1: Effects of S-Adenosyl-L-methionine on Plant Responses to Salt Stress
| Plant Studied | Genetic Modification | Observed Effect on Salt Tolerance | Associated Molecular Changes |
| Arabidopsis | Overexpression of BvM14-SAMS2 from sugar beet | Enhanced | Increased SAM levels, improved antioxidant system |
| Arabidopsis | Knock-down of AtSAMS3 | Decreased | Reduced SAM levels, sensitivity to salt stress |
| Tomato | N/A (study of endogenous response) | N/A | Increased SAM expression correlated with enhanced lignification in vascular tissues |
| Cotton | N/A (review of existing research) | N/A | SAM is a precursor to ethylene and polyamines, which are crucial for salt stress response |
S-Adenosyl-L-methionine in Microbial Biochemistry and Pathogenesis Research
S-Adenosyl-L-methionine is a central metabolite in the biochemistry of microorganisms, playing a fundamental role in a wide array of cellular processes. nih.gov Its significance extends to the field of pathogenesis, where it is being investigated as a potential target for new antimicrobial therapies.
S-Adenosyl-L-methionine-Dependent Pathways in Bacteria and Fungi
In both bacteria and fungi, SAM is the primary donor of methyl groups for a vast number of methylation reactions that are essential for cellular function. mdpi.comgenome.jp These reactions, catalyzed by methyltransferases, are involved in the modification of DNA, RNA, proteins, and lipids. nih.govyoutube.com Beyond methylation, SAM also provides other chemical groups, such as aminopropyl groups for polyamine biosynthesis and the ribosyl group for the synthesis of certain tRNA nucleosides. nih.gov
The biosynthesis of SAM is a well-conserved process across different organisms, catalyzed by the enzyme S-adenosyl-L-methionine synthetase (also known as methionine adenosyltransferase or MAT). nih.govmdpi.com This enzyme converts L-methionine and ATP into SAM. mdpi.com
In fungi, such as Saccharomyces cerevisiae, methionine and its derivatives, including SAM, are linked to the regulation of major metabolic pathways and cell proliferation. portlandpress.comfrontiersin.org Methionine metabolism, which leads to the production of SAM, is interconnected with other crucial pathways like the pentose (B10789219) phosphate (B84403) pathway and glutamate (B1630785) synthesis. portlandpress.com The enzymes involved in the fungal L-methionine biosynthesis pathway are being studied for their potential applications in various fields. nih.gov
In bacteria, SAM-dependent pathways are equally critical. Methionine metabolism in bacteria involves a series of enzymatic reactions where SAM plays a central role as a precursor and a regulator. researchgate.net For example, in Streptomyces lividans, the accumulation of SAM has been shown to enhance the production of the antibiotic actinorhodin, while simultaneously inhibiting sporulation, highlighting its role in regulating both secondary metabolism and morphological differentiation. nih.gov
Role in Secondary Metabolite Production (e.g., Penicillin)
S-Adenosyl-L-methionine plays a significant role in the production of secondary metabolites in fungi, including the well-known antibiotic penicillin. mdpi.comnih.gov The biosynthesis of penicillin in the fungus Penicillium chrysogenum is a complex process that is subject to various levels of regulation, including epigenetic modifications. mdpi.comnih.gov
As the primary methyl donor, SAM is crucial for the activity of methyltransferases, which are involved in these epigenetic regulatory mechanisms. mdpi.comnih.gov One such regulator is LaeA, a putative methyltransferase that influences penicillin biosynthesis. mdpi.com
Research on P. chrysogenum has shown that manipulating the levels of SAM can have a direct impact on penicillin production. nih.gov Interestingly, both the silencing of the SAM synthetase gene (leading to decreased SAM levels) and its overexpression resulted in reduced levels of benzylpenicillin. nih.gov This suggests that a precise balance of SAM is necessary for optimal antibiotic production and that SAM synthetase not only participates in primary metabolism but also acts as a controller of secondary metabolism. nih.gov
The production of penicillin begins with the condensation of three amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. news-medical.netresearchgate.net While SAM is not a direct precursor in the core structure of penicillin, its role in regulating the biosynthetic pathway is critical.
Investigation of S-Adenosyl-L-methionine as an Antimicrobial Research Target
The essential and widespread role of S-Adenosyl-L-methionine in microbial metabolism makes the enzymes involved in its synthesis and utilization attractive targets for the development of new antimicrobial agents. nih.gov The enzyme methionine adenosyltransferase (MAT), which synthesizes SAM, is a particularly promising target. nih.gov
One area of investigation focuses on disrupting the production of virulence factors in pathogenic bacteria. nih.gov For instance, in some Gram-negative bacteria, SAM is a precursor for quorum sensing molecules that regulate virulence. nih.gov By designing molecules that interfere with the binding of natural substrates to SAM synthetase, it may be possible to disrupt these signaling pathways. Research has explored the use of naringenin (B18129) to compete with SAM in the active binding sites of enzymes involved in producing quorum-sensing molecules. acs.org
Another approach involves creating analogues of methionine that can be converted by MAT into non-functional or inhibitory SAM analogues. nih.gov Studies have shown that certain modified-methionyl SAM analogues can support bacterial growth, which suggests that this strategy could be used to selectively interfere with specific SAM-dependent pathways, such as those involved in quorum sensing, without killing the bacteria, potentially reducing the selective pressure for resistance. nih.gov
The differences between the methionine synthases in fungi and humans also present an opportunity for developing specific antifungal drugs. portlandpress.com These structural differences could allow for the design of inhibitors that target the fungal enzyme without affecting its human counterpart. portlandpress.com Given the importance of methionine metabolism for the viability and virulence of many pathogenic fungi, this is a promising area of research. portlandpress.com
Table 2: S-Adenosyl-L-methionine in Microbial Processes and as a Research Target
| Organism/System | Role/Application of SAM | Key Findings |
| Bacteria & Fungi | Central metabolite, methyl donor | Essential for methylation of DNA, RNA, proteins, and lipids. nih.govyoutube.com |
| Penicillium chrysogenum | Regulation of penicillin production | Both decreased and increased levels of SAM synthetase led to reduced penicillin production. nih.gov |
| Pathogenic Bacteria | Antimicrobial target | The enzyme MAT is a key target for developing new antimicrobial agents. nih.gov |
| Gram-negative Bacteria | Quorum sensing | SAM is a precursor for virulence-regulating quorum sensing molecules. nih.gov |
| Fungi | Antifungal target | Structural differences in methionine synthases between fungi and humans offer a target for specific inhibitors. portlandpress.com |
Advanced Methodologies for S Adenosyl L Methionine Research
Analytical Quantification of S-Adenosyl-L-methionine and Its Metabolites in Biological and Research Samples
The accurate quantification of S-Adenosyl-L-methionine (SAMe) and its related metabolites is crucial for understanding its role in various biological processes. Several advanced analytical techniques have been developed and refined for this purpose, each offering distinct advantages in terms of sensitivity, selectivity, and throughput.
High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of SAMe in diverse samples, including pharmaceutical preparations and biological tissues. researchgate.netnih.gov Reversed-phase HPLC (RP-HPLC) is a commonly employed method. researchgate.net The separation is often achieved on a C18 or C8 column. researchgate.netresearchgate.net
To enhance separation and detection, various mobile phase compositions are utilized. Isocratic elution with a mobile phase containing methanol (B129727) and a buffered aqueous solution, such as sodium phosphate (B84403) with 1-heptanesulfonic acid at a controlled pH, has been successfully used. researchgate.net Gradient elution methods, where the mobile phase composition is changed during the analysis, are also common. researchgate.net For instance, a gradient of acetonitrile (B52724) in a phosphate buffer containing an ion-pair reagent like sodium octanesulfonate can be effective. researchgate.net UV detection is typically set at a wavelength of around 254 nm or 257 nm to monitor the elution of SAMe. researchgate.netresearchgate.net
The development of HPLC methods often involves a validation process to ensure their reliability. This includes assessing linearity, which is typically confirmed over a specific concentration range, with correlation coefficients (r) close to 1. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) are also determined to establish the sensitivity of the method. researchgate.netnih.gov For example, one method reported an LOD of 0.49 mmol/ml for SAMe. researchgate.net Another study established an LOD of 10 pmol. researchgate.net The precision of the method, expressed as relative standard deviation (RSD), and its accuracy are also critical parameters that are evaluated. nih.gov
A significant challenge in HPLC analysis of SAMe is the separation of its diastereomers, the biologically active (S,S) form and the inactive (R,S) form. nih.gov Specific chromatographic conditions have been developed to achieve this separation, often involving the use of different buffer systems and pH values. nih.gov For example, using a 50 mM ammonium (B1175870) formate (B1220265) buffer at pH 4.0 can result in different retention times for the (S,S) and (R,S) isomers. nih.gov
Interactive Table: HPLC Methods for SAMe Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Discovery C18 (2.1 mm x 15 cm, 5 µm) researchgate.net | C8 reversed-phase researchgate.net | C18 nih.gov |
| Mobile Phase | Isocratic elution researchgate.net | Gradient with phosphate buffer, sodium octanesulfonate, and acetonitrile researchgate.net | 50 mM ammonium formate buffer (pH 4.0) nih.gov |
| Flow Rate | 1.5 mL/min researchgate.net | 1.2 mL/min researchgate.net | 1 ml/min nih.gov |
| Detection | 254 nm researchgate.net | 257 nm researchgate.net | 257 nm nih.gov |
| Linearity (Concentration Range) | 20-100 µg/ml (r = 0.999) researchgate.net | 75-375 µg/mL (R2 = 0.9999) researchgate.net | Not Specified |
| Limit of Detection (LOD) | 0.49 mmol/ml researchgate.net | Not Specified | Not Specified |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific technique for the quantification of SAMe and its primary metabolite, S-adenosylhomocysteine (SAH), in complex biological matrices such as plasma, urine, and cells. mdpi.comnih.gov This method combines the separation power of liquid chromatography with the precise mass detection capabilities of tandem mass spectrometry.
The LC-MS/MS methodology typically involves isotopic dilution, where stable isotope-labeled internal standards, such as deuterated SAMe (d3-SAM), are used for accurate quantification. nih.gov Sample preparation often includes a protein precipitation step followed by centrifugation to obtain a clear supernatant for injection into the LC-MS/MS system. mdpi.com
Chromatographic separation is commonly achieved using a reversed-phase column, such as a C8 or a penta-fluorinated stationary phase, which can offer enhanced retention and sensitivity. mdpi.comnih.gov The mobile phase usually consists of an aqueous component with an acid modifier like formic acid and an organic solvent such as methanol or acetonitrile. mdpi.comnih.gov A gradient elution is often employed to effectively separate SAMe and SAH from other matrix components. nih.gov
The mass spectrometer is operated in the positive electrospray ionization (ESI) mode. mdpi.com Specific precursor-to-product ion transitions are monitored for SAMe and SAH for quantification. For SAMe, a common transition is m/z 399.0 → 250.1, and for SAH, it is m/z 385.1 → 136.2. nih.gov
LC-MS/MS methods for SAMe and SAH are validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). mdpi.comnih.gov For instance, one validated method reported a linear range of 8 to 1024 nmol/l for SAMe with inter-day accuracies between 96.7% and 103.9%. nih.gov The LOD for SAMe has been reported to be as low as 5 nM. mdpi.com The total run time for these assays is typically short, often around 5 minutes, allowing for high-throughput analysis. mdpi.comnih.gov
Interactive Table: LC-MS/MS Parameters for SAMe and SAH Analysis
| Parameter | Method 1 mdpi.com | Method 2 nih.gov | Method 3 nih.gov |
| Sample Type | Plasma, urine, cells | Human EDTA plasma | Mouse embryos |
| Internal Standard | Isotopic dilution | d3-S-adenosylmethionine | Not specified |
| LC Column | Sunfire C8 | RP-Amide | Penta-fluorinated |
| Mobile Phase | 0.1% formic acid in methanol/water (5/95) | 5% acetonitrile and 95% 10 mmol/l ammonium formate buffer (pH 3.4) | Organic mobile phase |
| Ionization Mode | Positive ESI | Positive ESI | Not specified |
| MRM Transition (SAMe) | Not specified | m/z 399.0 → 250.1 | Not specified |
| Linear Range (SAMe) | 0 to 1 µM | 8–1024 nmol/l | 0.02-25.0 µM |
| LOD (SAMe) | 5 nM | 1 nmol/l | 10 nmol/L |
Capillary Electrophoresis (CE) Methods
Capillary Electrophoresis (CE) offers a rapid and efficient alternative for the analysis of SAMe, particularly in dietary supplements and biological samples. tandfonline.comnih.gov This technique separates molecules based on their electrophoretic mobility in a capillary filled with an electrolyte solution.
For the quantitative determination of SAMe in dietary supplements, a capillary zone electrophoresis (CZE) method has been developed. tandfonline.com The separation is carried out in a fused silica (B1680970) capillary using a phosphate buffer at a specific pH, for example, pH 4.3. tandfonline.com Detection is typically performed using a UV detector at a wavelength around 208 nm. tandfonline.com The method demonstrates good linearity over a concentration range of 10–200 µg/mL with a high correlation coefficient (r = 0.9997). tandfonline.com The limit of detection and quantification have been reported to be 0.5 µg and 2 µg, respectively. tandfonline.com
In biological samples like fruits and fruit juices, CE can be used to separate the diastereoisomeric forms of SAMe ((S,S) and (R,S)). nih.gov This separation can be achieved using a glycine-phosphate buffer system at a low pH (e.g., 2.5). nih.gov CE methods can be faster and more sensitive than some conventional HPLC methods for this application. nih.gov
For enhanced sensitivity in biological fluids like human plasma, CE can be coupled with laser-induced fluorescence (LIF) detection. nih.gov This often requires derivatization of SAMe and SAH with a fluorescent tag, such as chloroacetaldehyde, to form fluorescent etheno derivatives. nih.gov This approach allows for the rapid separation and quantification of SAMe and SAH in less than a minute. nih.gov
Interactive Table: Capillary Electrophoresis Methods for SAMe Analysis
| Parameter | Method 1 (Dietary Supplements) tandfonline.comtandfonline.com | Method 2 (Fruits) nih.gov | Method 3 (Human Plasma) nih.gov |
| Technique | Capillary Zone Electrophoresis (CZE) | Capillary Electrophoresis (CE) | Capillary Electrophoresis (CE) with LIF detection |
| Capillary | Fused silica, 75 µm I.D. | Not Specified | Not Specified |
| Electrolyte | 50 mM phosphate, pH 4.3 | 200:50 mM glycine:phosphate (pH 2.5) | Not Specified |
| Detection | UV at 208 nm | UV | Laser-Induced Fluorescence (LIF) |
| Derivatization | None | None | Chloroacetaldehyde |
| Linearity Range | 10–200 µg/mL (r = 0.9997) | Not Specified | Not Specified |
| LOD | 0.5 µg | 0.5 µM | Not Specified |
| Analysis Time | Not Specified | 20 min | < 1 min |
Methodologies for Assessing Stability in Research Formulations
The inherent instability of S-Adenosyl-L-methionine, particularly in aqueous solutions and at neutral or alkaline pH, necessitates robust methodologies to assess its stability in research formulations. researchgate.netmdpi.com Degradation can occur rapidly at room temperature, leading to a loss of the biologically active (S,S)-isomer and the formation of degradation products. cimasci.comnih.gov
HPLC and CE are the primary techniques used to monitor the stability of SAMe. researchgate.netnih.gov These methods can quantify the amount of intact SAMe remaining over time under various storage conditions (e.g., temperature, pH). researchgate.netnih.gov For example, HPLC analysis can be used to check the stability of SAMe in solution at room temperature. sigmaaldrich.com By monitoring the peak area of SAMe, the rate of degradation can be determined. researchgate.net Studies have shown that SAMe is more stable in acidic solutions (pH < 6.5) and that freezing is an effective way to preserve aqueous solutions of SAMe. researchgate.netnih.gov
Capillary electrophoresis is particularly useful for evaluating both the chemical degradation and the epimerization of SAMe at the sulfonium (B1226848) center. nih.gov This technique can separate the (S,S)-SAMe diastereomer from its (R,S)-epimer and degradation products, providing a comprehensive picture of the stability of the active form. nih.gov For instance, under incubation at 38°C, a significant degradation of SAMe was observed over a 14-day period, with the active (S,S)-form being the most affected. nih.gov
The salt form of SAMe also plays a crucial role in its stability. S-Adenosyl-L-methionine disulfate tosylate is a more stable salt form that is often used in formulations. cimasci.comjustia.com Stability studies have compared different salts of SAMe, demonstrating that certain salts, such as those with organic sulfonic acids or chitosan (B1678972), can significantly improve stability compared to others. google.comgoogle.com
Interactive Table: Stability of SAMe under Different Conditions
| Condition | Observation | Analytical Method | Reference |
| Aqueous solution at room temperature | Significant degradation observed after 2 days. researchgate.net | HPLC | researchgate.net |
| Aqueous solution at pH > 6.5 | Degradation occurs much sooner. researchgate.net | HPLC | researchgate.net |
| Incubation at 38°C for 14 days | Only 32% of the initial concentration remained, with the active (S,S)-form most affected. nih.gov | Capillary Electrophoresis | nih.gov |
| Storage at -20°C | No significant loss observed. tandfonline.com | Capillary Electrophoresis | tandfonline.com |
| Room temperature storage of SAMe tosylate vs. chitosan salt of SAMe tosylate | SAMe tosylate deteriorated by 92.9%, while the chitosan salt deteriorated by only 11.04% over the same period. google.com | HPLC | google.com |
Synthetic and Enzymatic Approaches for S-Adenosyl-L-methionine and Analogues
The synthesis of S-Adenosyl-L-methionine and its analogues is essential for research purposes, enabling studies on its mechanism of action and the development of novel therapeutic agents. Both chemical and enzymatic methods are employed for their preparation.
Chemical Synthesis of this compound
The chemical synthesis of this compound is a multi-step process that aims to produce a stable and pure form of this important biological molecule. One approach involves the stereoselective methylation of S-adenosyl-L-homocysteine (SAH). google.com
A common industrial preparation method involves the cultivation of a high-yield yeast strain to produce SAMe. google.com The process typically includes cell collection, cell disruption using an acid-heat method, followed by extraction, separation, and purification of SAMe. google.com The purified SAMe is then precipitated. google.com
To obtain the disulfate tosylate salt, the SAMe precipitate is dissolved in a solution of p-toluenesulfonic acid and sulfuric acid. google.com The ratio of SAMe to p-toluenesulfonic acid and sulfuric acid is carefully controlled, for example, in a molar ratio ranging from 1:1:1.5 to 1:3:3. google.com The final product is then obtained by drying, often through lyophilization (freeze-drying) or vacuum drying, to yield a high-purity white powder. google.com This process can achieve a product recovery rate of 75-80% with a purity of 96-98%. google.com
The stability of the final product is a key consideration. The disulfate tosylate salt form of SAMe is known to be more stable than other salt forms, which is crucial for its use in research and potential therapeutic applications. cimasci.comjustia.com
Interactive Table: Key Steps in the Chemical Synthesis of this compound
| Step | Description | Key Parameters | Reference |
| 1. SAMe Production | Cultivation of a high-yield yeast strain. | - | google.com |
| 2. Cell Disruption & Extraction | Acid-heat method to break open cells and release SAMe. | Reaction temperature: 30-60°C; Reaction time: 0.5-3h. google.com | google.com |
| 3. Purification | Ion exchange chromatography to purify the SAMe extract. | - | google.com |
| 4. Precipitation | Precipitation of the purified SAMe. | - | google.com |
| 5. Salt Formation | Dissolving the SAMe precipitate in a solution of p-toluenesulfonic acid and sulfuric acid. | Molar ratio of SAM/p-toluenesulfonic acid/sulfuric acid: 1:1:1.5 to 1:3:3. google.com | google.com |
| 6. Drying | Lyophilization or vacuum drying to obtain the final product. | - | google.com |
Biocatalytic and Enzymatic Synthesis of S-Adenosyl-L-methionine Analogues
The inherent instability and challenges in the chemical synthesis of S-Adenosyl-L-methionine (SAM) and its analogues have spurred the development of innovative biocatalytic and enzymatic approaches. nih.govrsc.org These methods offer significant advantages, including higher yields, stereoisomer selectivity, and the potential for in situ generation to overcome stability issues. nih.govrsc.org
A prominent strategy involves chemoenzymatic synthesis, which leverages the substrate promiscuity of certain enzymes to produce a variety of SAM analogues. nih.gov For instance, wild-type and engineered halogenases, such as SalL and FDAS, have been successfully employed to convert L-methionine analogues into their corresponding SAM counterparts. nih.govrsc.org This approach is guided by molecular modeling to rationally design enzyme mutants with desired specificities. rsc.org The utility of this method has been demonstrated by its application in the in situ enzymatic modification of a peptide substrate by protein arginine methyltransferase 1 (PRMT1). nih.govrsc.org
Another powerful chemoenzymatic platform utilizes methionine adenosyltransferases (MATs). nih.gov Researchers have synthesized numerous non-native S/Se-alkylated methionine analogues and tested them against various MATs. nih.gov Human MAT II, in particular, has shown broad substrate tolerance, enabling the synthesis of 29 different non-native SAM analogues. nih.gov This system has been coupled with other enzymes, like the sugar C4'-O-methyltransferase RebM, to generate differentially-alkylated natural product analogues, showcasing its potential for "alkylrandomization." nih.gov The ability to couple SAM analogue synthesis and its utilization in a single reaction vessel circumvents the rapid degradation of these molecules. nih.gov
Enzyme cascades have also been developed for the efficient synthesis of SAM analogues. One such cascade combines an O-acetyl-L-homoserine sulfhydrolase (OAHS) from Saccharomyces cerevisiae with a methyltransferase-dependent three-enzyme system. nih.gov The promiscuous OAHS synthesizes various L-methionine analogues from L-homocysteine and organic thiols, which are then used to generate SAM analogues in situ for subsequent alkylation reactions. nih.gov This integrated system has been shown to improve the efficiency of enzymatic ethylation. nih.gov
Furthermore, halide methyltransferases (HMTs) present an alternative enzymatic route for SAM analogue synthesis. researchgate.net HMTs can catalyze the formation of SAM from S-adenosyl-L-homocysteine (SAH) and methyl iodide. researchgate.net Protein engineering efforts have expanded the capabilities of HMT variants to synthesize ethyl, propyl, and allyl analogues of SAM. researchgate.net
The table below summarizes key enzymes and their applications in the biocatalytic synthesis of SAM analogues.
| Enzyme Class | Specific Enzyme(s) | Precursors | Synthesized SAM Analogues | Key Advantages |
| Halogenases | SalL, FDAS (wild-type and mutants) | L-Methionine analogues | Various SAM analogues | Diastereoselective, allows in situ synthesis to overcome instability. nih.govrsc.org |
| Methionine Adenosyltransferases (MATs) | Human MAT II | Non-native S/Se-alkylated Methionine analogues | 29 non-native SAM analogues | High promiscuity, enables "alkylrandomization" in coupled systems. nih.gov |
| O-acetyl-L-homoserine sulfhydrolases (OAHS) | ScOAHS (Saccharomyces cerevisiae) | L-homocysteine, organic thiols | Nine different L-methionine analogues for SAM synthesis | Enables multi-enzyme cascade for efficient alkylation. nih.gov |
| Halide Methyltransferases (HMTs) | AtHMT, engineered variants | S-adenosyl-L-homocysteine (SAH), alkyl halides | Ethyl, propyl, and allyl SAM analogues | Utilizes readily available starting materials. researchgate.net |
These biocatalytic and enzymatic strategies provide powerful and versatile tools for producing a wide array of SAM analogues, facilitating further research into the function and regulation of SAM-dependent enzymes. nih.gov
Design and Application of S-Adenosyl-L-methionine Mimetics in Enzyme Studies
S-Adenosyl-L-methionine (SAM) mimetics are synthetic analogues designed to mimic the natural cofactor while incorporating features that facilitate the study of SAM-dependent enzymes, particularly methyltransferases (MTases). nih.gov These mimetics are crucial for a variety of applications, including the identification of new enzyme substrates, the investigation of catalytic mechanisms, and the development of selective inhibitors. nih.govnjit.edu
A significant challenge in studying MTases is the chemical inertness and small size of the transferred methyl group, making it difficult to track. bohrium.com To address this, researchers have developed SAM analogues where the methyl group is replaced with a larger, chemically tractable moiety. nih.govbohrium.com These "doubly activated" functional groups can be transferred to a substrate by an MTase, after which they can be selectively ligated to reporter molecules like fluorescent probes or affinity tags. nih.gov This method, known as methyltransferase-directed transfer of activated groups (mTAG), has become a powerful tool for labeling and identifying enzyme substrates. nih.gov
The design of effective SAM mimetics often involves modifications to the sulfonium center, the key fragment in the transmethylation reaction. nih.gov For instance, analogues with extended carbon chains containing double or triple bonds at the β-position relative to the sulfonium center have been synthesized. acs.org These have been successfully transferred to DNA in a sequence-specific manner by DNA methyltransferases, demonstrating their utility for the targeted functionalization of biopolymers. acs.org
Another strategy to enhance the properties of SAM analogues is to replace the sulfur atom with selenium, creating Se-adenosyl-L-selenomethionine (SeAM) analogues. acs.org This substitution can improve their stability and compatibility with certain protein methyltransferases, favoring the transfer of otherwise less reactive groups. acs.org For example, a selenium-based analogue called ProSeAM, which contains a propargyl group, has shown broad compatibility with native methyltransferases. acs.org
Recently, organophosphorus SAM mimetics have been developed to address the inherent instability of many SAM analogues. frontiersin.orgnih.gov In one such mimetic, SAM-PH, the carboxylic group is replaced with an H-phosphinic group [-P(O)(H)OH]. frontiersin.orgnih.gov This modification significantly increases the stability of the molecule while retaining its functional activity in reactions catalyzed by enzymes like catechol-O-methyltransferase (COMT) and methyltransferase WBSCR27. frontiersin.orgnih.gov These stable mimetics are promising tools for investigating methyltransferases and for incorporating reporter groups into their substrates. frontiersin.orgnih.gov
The table below provides examples of SAM mimetics and their applications in enzyme studies.
| Mimetic Type | Key Structural Modification | Application | Enzyme(s) Studied |
| mTAG Probes | Methyl group replaced with a "doubly activated" functional group | Substrate labeling and identification | Various Methyltransferases |
| Alkynyl/Alkenyl Analogues | Extended carbon chains with double or triple bonds | Targeted functionalization of biopolymers | DNA Methyltransferases |
| Se-Adenosyl-L-selenomethionine (SeAM) Analogues | Sulfur atom replaced with Selenium | Enhanced stability and compatibility | Protein Methyltransferases |
| Organophosphorus Mimetics (e.g., SAM-PH) | Carboxylic group replaced with an H-phosphinic group | Increased stability, investigation of MTase activity | Catechol-O-methyltransferase (COMT), WBSCR27 |
The continued design and synthesis of novel SAM mimetics are expanding the toolkit available to researchers for probing the complex roles of SAM-dependent enzymes in biological systems. njit.edu
Engineered Enzyme-Cofactor Pairs for Bioorthogonal Systems in S-Adenosyl-L-methionine-Utilizing Enzymes
Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.org In the context of S-Adenosyl-L-methionine (SAM)-utilizing enzymes, engineered enzyme-cofactor pairs have emerged as a powerful bioorthogonal strategy for probing enzyme function and identifying substrates. pnas.orgnih.gov This approach, often termed bioorthogonal profiling of protein methylation (BPPM), involves engineering a specific protein methyltransferase (PMT) to accept a synthetic SAM analogue as a cofactor surrogate. pnas.orgnih.gov This analogue carries a bioorthogonal handle—a chemical group that is inert within the cell but can be selectively reacted with an external probe. nih.gov
The core principle of this technology is to create an "orthogonal pair" where the engineered enzyme preferentially utilizes the synthetic cofactor over the natural SAM, and the synthetic cofactor is not efficiently used by other native enzymes. pnas.orgnih.gov This ensures that the bioorthogonal handle is specifically transferred only to the substrates of the engineered enzyme. bohrium.com The modified substrates can then be detected or isolated through a subsequent bioorthogonal reaction, such as a "click chemistry" reaction with a fluorescent dye or an affinity tag. wikipedia.orgnih.gov
Key to the success of this approach is the rational design of both the enzyme and the cofactor. pnas.org For example, with the cancer-relevant PMTs EuHMT1 and EuHMT2, researchers have identified crucial structural features for both the engineered enzymes and the matching SAM analogues to ensure efficient catalysis. pnas.orgnih.gov By creating space in the enzyme's active site, for instance by mutating bulky amino acid residues to smaller ones, the enzyme can be made to accommodate SAM analogues with larger, functionalized side chains. pnas.orgnih.gov Studies have shown that the presence of a sulfonium-β-sp2 carbon and flexible, medium-sized sulfonium-δ-substituents are important features for SAM analogues to be effective reagents in BPPM. pnas.org
This strategy has been successfully used to identify hundreds of potential substrates for EuHMT1 and EuHMT2, revealing previously unknown cellular events that may be regulated by methylation. pnas.orgnih.gov The development of engineered enzyme-cofactor pairs represents a significant advancement in our ability to study the specific functions of individual SAM-utilizing enzymes within the complex environment of the cell. bohrium.comnih.gov
The table below outlines the key components and principles of engineered enzyme-cofactor pairs for bioorthogonal systems.
| Component | Description | Example |
| Engineered Enzyme | A SAM-utilizing enzyme (e.g., a PMT) that has been mutated to create a binding pocket that preferentially accepts a synthetic SAM analogue. | Mutants of EuHMT1/2 with tailored hydrophobic cavities. pnas.org |
| Synthetic Cofactor (SAM Analogue) | A modified SAM molecule containing a bioorthogonal handle (e.g., an azide (B81097) or alkyne) that can be transferred to the enzyme's substrate. | SAM analogues with sulfonium-β-sp2 carbon and flexible δ-substituents. pnas.org |
| Bioorthogonal Reaction | A highly selective and biocompatible chemical reaction used to attach a reporter molecule (e.g., a fluorescent dye or affinity tag) to the bioorthogonally modified substrate. | Copper-free click chemistry (strain-promoted alkyne-azide cycloaddition). wikipedia.org |
| Application | Identification and profiling of the substrates of a specific SAM-utilizing enzyme in a cellular context. | Profiling proteome-wide substrates of EuHMT1/2. pnas.org |
The ongoing development of new bioorthogonal reactions and more sophisticated enzyme engineering strategies continues to expand the power and applicability of this approach for dissecting the roles of SAM-dependent enzymes in health and disease. nih.govacs.org
Structural Biology Techniques for Enzyme Characterization (e.g., X-ray Crystallography, Spectroscopy)
Structural biology techniques are indispensable for elucidating the mechanisms of S-Adenosyl-L-methionine (SAM)-dependent enzymes. X-ray crystallography and various forms of spectroscopy provide detailed insights into enzyme architecture, cofactor and substrate binding, and the catalytic process.
X-ray Crystallography has been instrumental in revealing the three-dimensional structures of numerous SAM-dependent methyltransferases (MTases) and radical SAM enzymes. researchgate.netnih.govnih.gov These structures show that while SAM-dependent MTases methylate diverse substrates, they often share a conserved SAM-binding domain with a characteristic Rossmann-like fold, typically consisting of a central seven-stranded β-sheet flanked by α-helices. nih.govnih.gov The crystal structures of enzymes in complex with SAM or its product, S-adenosyl-L-homocysteine (SAH), have pinpointed the specific amino acid residues involved in cofactor binding and catalysis. researchgate.netnih.gov
For example, the crystal structure of human DNMT1 in complex with SAH has provided a detailed view of its structural domains and their arrangement. researchgate.net Similarly, the structure of a B12-dependent radical SAM methyltransferase, Mmp10, revealed a unique architecture with four metallic centers and offered a glimpse into its precatalytic state when complexed with its substrate. researchgate.net These structural snapshots are crucial for understanding how these enzymes function and for guiding the design of inhibitors or engineered enzymes.
Spectroscopy offers complementary, dynamic information about enzyme-cofactor interactions and the catalytic cycle.
Mass Spectrometry (MS) is used to characterize engineered MATs and their activity with SAM analogues. nih.gov A sensitive MS-based assay can quantify the reaction products, allowing for detailed kinetic analysis and structure-activity relationship studies of MAT mutants. nih.gov
Electron Paramagnetic Resonance (EPR) and Electron-Nuclear Double Resonance (ENDOR) Spectroscopy are particularly powerful for studying radical SAM enzymes, which contain iron-sulfur clusters. nih.govacs.orgchemrxiv.org These techniques have been used to characterize the electronic structure of the iron-sulfur cluster in different catalytic states and to demonstrate the direct coordination of SAM to a unique iron site in the cluster. acs.orgchemrxiv.org
Mössbauer Spectroscopy provides further insights into the iron-sulfur clusters of radical SAM enzymes. nih.govchemrxiv.org By using isotopes like 57Fe, researchers can probe the local environment of the iron atoms and observe changes upon SAM binding, confirming the direct interaction between the cofactor and the cluster. chemrxiv.org
UV-Vis and Fluorescence Spectroscopy can be employed in coupled enzyme assays to monitor reaction kinetics in real-time. nih.gov For example, a deaminase-linked assay follows the catabolism of the SAH product to S-inosyl-L-homocysteine (SIH), which can be monitored spectrophotometrically. nih.gov Fluorescent SAM analogues can also be used to monitor methyltransfer reactions by observing changes in fluorescence. nih.gov
The table below summarizes the application of various structural biology techniques in the study of SAM-dependent enzymes.
| Technique | Information Provided | Examples of Application |
| X-ray Crystallography | High-resolution 3D structures of enzymes, enzyme-cofactor, and enzyme-substrate complexes. researchgate.netnih.gov | Determining the fold of SAM-dependent MTases, identifying active site residues, and visualizing conformational changes. researchgate.netnih.gov |
| Mass Spectrometry (MS) | Quantification of reaction products for kinetic analysis and characterization of enzyme-catalyzed modifications. nih.gov | Assessing the activity of engineered MATs with various SAM analogues. nih.gov |
| EPR and ENDOR Spectroscopy | Information on the electronic structure and coordination environment of paramagnetic centers, such as iron-sulfur clusters. acs.orgchemrxiv.org | Characterizing the [4Fe-4S] cluster in radical SAM enzymes and its interaction with SAM. acs.orgchemrxiv.org |
| Mössbauer Spectroscopy | Probing the nuclear environment of specific isotopes (e.g., 57Fe) to study metal centers in enzymes. nih.govchemrxiv.org | Confirming the direct coordination of SAM to the unique iron site of the [4Fe-4S] cluster. chemrxiv.org |
| UV-Vis and Fluorescence Spectroscopy | Real-time monitoring of enzyme kinetics and binding events. nih.gov | Continuous assays for MTase activity using coupled enzymes or fluorescent SAM analogues. nih.gov |
Q & A
Q. How should SAMe-DT be stored to ensure stability in laboratory settings?
SAMe-DT is hygroscopic, light-sensitive, and prone to degradation. Store the powder at -20°C in airtight, light-protected containers with desiccants. For solutions, use -80°C to prevent isomerization and decomposition. Avoid repeated freeze-thaw cycles, and prepare aqueous buffers immediately before experiments due to limited stability (≤24 hours in PBS, pH 7.2) .
Q. What solvent systems are compatible with SAMe-DT for in vitro assays?
SAMe-DT is soluble in water (72 mg/mL) and DMSO (60 mg/mL) but poorly soluble in ethanol (<1 mg/mL). For cell-based studies, dissolve in sterile PBS and filter-sterilize. Residual organic solvents (e.g., DMSO) should not exceed 0.1% to avoid cytotoxicity .
Q. How does SAMe-DT’s hygroscopic nature impact experimental reproducibility?
Hygroscopicity can alter mass measurements. Use a calibrated microbalance in a humidity-controlled environment (<30% RH). Pre-dry the compound in a desiccator under vacuum for 2 hours before weighing .
Advanced Research Questions
Q. How does SAMe-DT influence CYP450 enzyme activity, and how should this be addressed in drug interaction studies?
SAMe-DT modulates CYP450 isoforms:
- Induces CYP1A2 (7-day oral administration in rats).
- Inhibits CYP2D6, CYP3A4, CYP2C19, and CYP2C9 . Methodological considerations :
- Use probe substrates (e.g., dextromethorphan for CYP2D6) in hepatocyte or microsomal assays.
- Monitor metabolite ratios via LC-MS/MS.
- Account for species-specific differences (e.g., rat vs. human CYP1A2 induction thresholds).
Q. How do SAMe-DT’s diastereoisomers affect bioactivity, and how can researchers control for isomerization?
SAMe-DT exists as (S,S)- and (R,S)-diastereomers. Only (S,S)-SAMe is bioactive, but equilibrium shifts to a 1:1 ratio under storage.
- Mitigation strategies :
- Use chiral HPLC (e.g., Chirobiotic T column) to quantify isomer ratios.
- Store at -80°C to slow isomerization.
- Validate bioactivity with methyltransferase assays (e.g., histone H3K4 methylation) .
Q. What explains contradictory clinical trial outcomes for SAMe-DT in depression studies?
Discrepancies arise from:
- Dosage forms : Enteric-coated tablets improve bioavailability vs. non-enteric forms .
- Cofactors : Propyl gallate (PG) in SAMe-DT formulations enhances stability but may confound pharmacokinetic analyses .
- Pharmacogenomics : Polymorphisms in COMT or MTHFR genes alter SAMe metabolism . Recommendations :
- Standardize formulations (e.g., SAMe-DT + PG).
- Stratify cohorts by genetic markers in trial designs.
Q. How can SAMe-DT’s role in telomere stabilization be modeled in aging research?
SAMe-DT synergizes with antioxidants (e.g., Astragalus polysaccharides) to reduce telomere attrition.
- In vitro : Treat primary fibroblasts with SAMe-DT (10–100 µM) and measure telomere length via qFISH.
- In vivo : Use aged murine models (e.g., C57BL/6 mice) with oral SAMe-DT (50 mg/kg/day) for 8 weeks. Assess telomerase activity via TRAP assay .
Methodological Tables
Q. Table 1. CYP450 Modulation by SAMe-DT
| CYP Isoform | Effect (SAMe-DT) | Assay System | Reference |
|---|---|---|---|
| CYP1A2 | Induction | Rat hepatocytes | |
| CYP2D6 | Inhibition | Human liver microsomes | |
| CYP3A4 | Inhibition | Recombinant CYP3A4 |
Q. Table 2. Stability of SAMe-DT in Solvents
| Solvent | Solubility (mg/mL) | Stability (25°C) |
|---|---|---|
| Water | 72 | ≤24 hours |
| DMSO | 60 | 1 week (-80°C) |
| PBS (pH 7.2) | 10 | ≤12 hours |
Key Considerations for Experimental Design
- Dose calibration : SAMe-DT’s molecular weight (766.8 g/mol) includes counterions; adjust molarity calculations to account for active SAMe (52% by mass) .
- Controls : Include SAMe-free controls to distinguish effects from endogenous SAMe.
- Ethical compliance : SAMe-DT is not FDA-approved for human trials; adhere to institutional review board (IRB) protocols for clinical research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
